

# A Comparative Guide to CCK1 Receptor Agonists: SR 146131 and Alternatives

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## Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cholecystokinin-1 (CCK1) receptor agonist **SR 146131** with another prominent agonist, A-71623. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.

## Quantitative Data Summary

The following table summarizes the in vitro and in vivo pharmacological data for **SR 146131** and A-71623. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Parameter	SR 146131	A-71623	Reference Compound
Binding Affinity			
IC50 (hCCK1R)	0.56 ± 0.10 nM[1]	3.7 nM (guinea pig pancreas)	CCK-8 (Ki ≈ 0.6-1 nM)
IC50 (CCK2R)	162 ± 27 nM[2]	4500 nM (cerebral cortex)	
In Vitro Potency			
EC50 (Ca2+ Release)	1.38 ± 0.06 nM[1]	Full agonist activity reported	CCK-8
EC50 (IP1 Formation)	18 ± 4 nM[1]	Full agonist activity reported	CCK-8
In Vitro Efficacy			
Ca2+ Release	Full agonist[1]	Full agonist	Full agonist
IP1 Formation	Full agonist[1]	Full agonist	Full agonist
MAPK Activation	Partial agonist[1]	Not explicitly stated	Full agonist
In Vivo Efficacy			
Inhibition of Gastric Emptying (ED50, p.o., mice)	66 µg/kg[3]	-	-
Inhibition of Gallbladder Emptying (ED50, p.o., mice)	2.7 µg/kg[3]	-	-
Reduction of Food Intake	Effective from 0.1 mg/kg (p.o., rats)[3]	Suppresses food intake	CCK-8

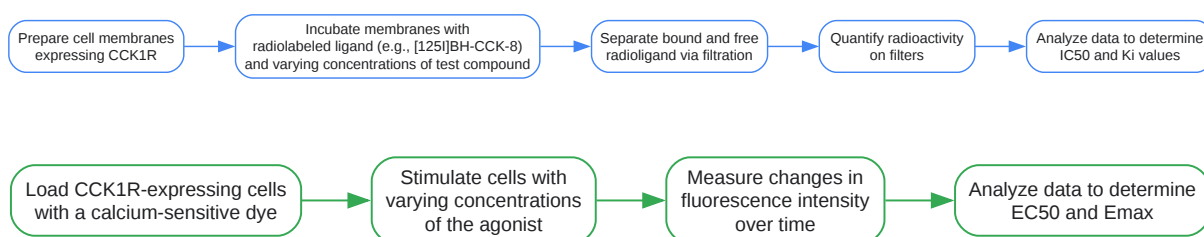
## Experimental Protocols

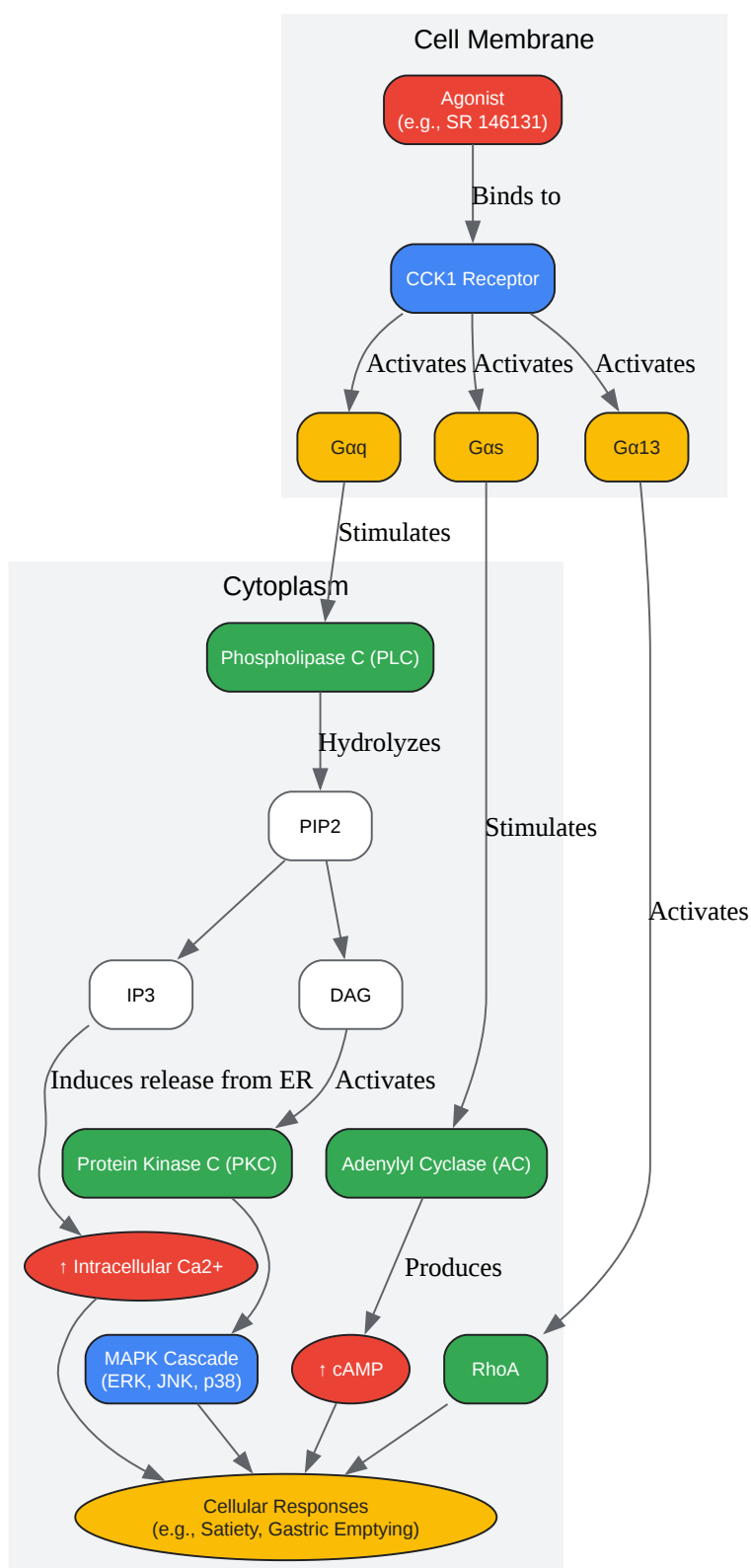
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may vary between individual studies.

## Radioligand Binding Assay

This assay measures the affinity of a compound for the CCK1 receptor by assessing its ability to displace a radiolabeled ligand.

Workflow:





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## References

- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 美国GlpBio - SR 146131 | Cas# 221671-61-0 [glpbio.cn]
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- To cite this document: BenchChem. [A Comparative Guide to CCK1 Receptor Agonists: SR 146131 and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682613#comparing-sr-146131-and-other-cck1-receptor-agonists]

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